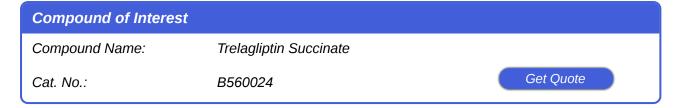


An In-depth Technical Guide to the Synthesis and Characterization of Trelagliptin Succinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Trelagliptin Succinate**, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. This document details the synthetic pathways, experimental protocols, and analytical characterization of **Trelagliptin Succinate**, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Trelagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[2] Trelagliptin is administered as a succinate salt and is notable for its once-weekly oral dosing regimen.

Synthesis of Trelagliptin Succinate

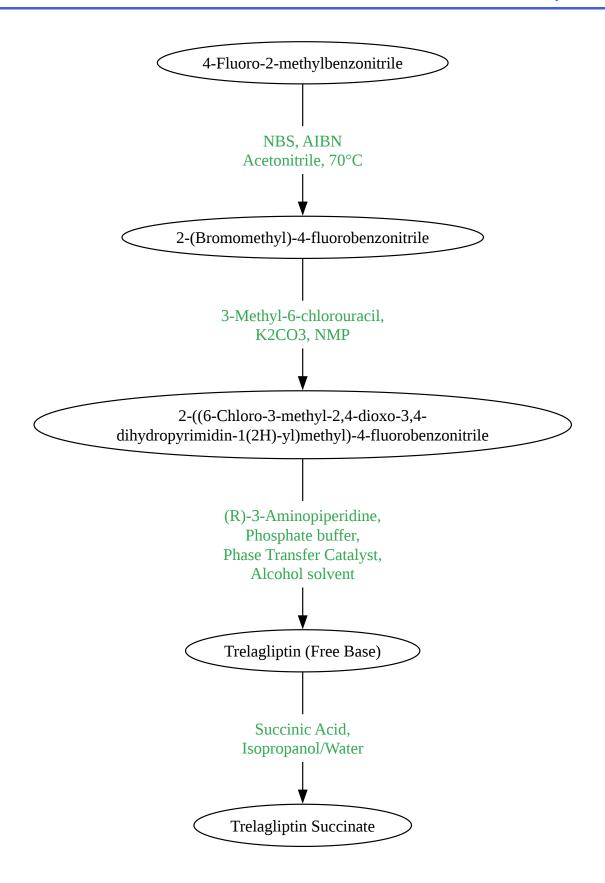
The synthesis of **Trelagliptin Succinate** is a multi-step process that has been described in various patents and publications. A common and efficient route starts from 4-fluoro-2-



methylbenzonitrile.[1][2] The overall synthetic scheme is outlined below, followed by detailed experimental protocols for each step.

Synthetic Pathway





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Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile

To a solution of 4-fluoro-2-methylbenzonitrile (3.0 kg) in acetonitrile (23.7 kg) is added N-bromosuccinimide (4.0 kg) and azobisisobutyronitrile (AIBN) (0.15 kg).[3] The reaction mixture is heated to 70°C and stirred for 8 hours. After completion of the reaction, the acetonitrile is removed under reduced pressure. Dichloromethane (25 kg) is added, and the mixture is stirred. The resulting solid is filtered and washed with dichloromethane (12 kg). The filtrate is then washed three times with a 7% aqueous solution of sodium sulfite (15 kg). The organic phase is concentrated to yield crude 2-(bromomethyl)-4-fluorobenzonitrile, which is used in the next step without further purification.

Step 2: Synthesis of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

To the crude 2-(bromomethyl)-4-fluorobenzonitrile from the previous step is added N-methylpyrrolidone (NMP) (15 kg), followed by 6-chloro-3-methyluracil (3.03 kg) and potassium carbonate (2.91 kg).[3] The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.

Alternative Procedure: 2-cyano-5-fluorobenzyl bromide (21.40 g, 0.1 mol) and 6-chloro-3-methyluracil (16.86 g, 0.105 mol) are added to 250 mL of tetrahydrofuran. The mixture is heated to 30°C and stirred for 15 minutes. Cuprous acetylacetonate (1.07 g) and potassium carbonate (14.51 g, 0.105 mol) are then added, and the mixture is heated to 60°C for 3 hours. After the reaction, water is added to the system, and the mixture is stirred and filtered. The filter cake is washed with petroleum ether and dried to yield the intermediate product with a purity of 99.21% by HPLC.[4]

Step 3: Synthesis of Trelagliptin (Free Base)

The intermediate from Step 2 and (R)-3-aminopiperidine hydrochloride are subjected to a nucleophilic substitution reaction. In a typical procedure, the reaction is carried out in an alcohol solvent (e.g., C1-C4 alcohol) in the presence of a phosphate buffer and a phase transfer catalyst.[5] The molar ratio of (R)-3-aminopiperidine to the starting intermediate is



typically between 1.1 and 1.9.[5] The reaction is heated until completion. After the reaction, the Trelagliptin free base is isolated.

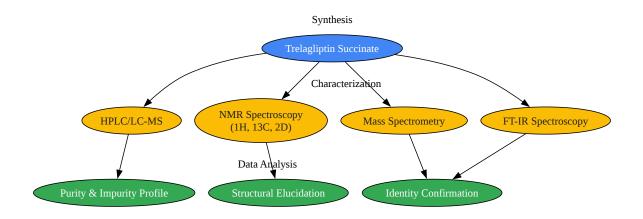
Step 4: Synthesis of Trelagliptin Succinate

The crude Trelagliptin free base is dissolved in a suitable organic solvent, such as a mixture of isopropanol and water.[1] Succinic acid is then added to the solution. The mass ratio of succinic acid to Trelagliptin is typically in the range of 0.30-0.60.[5] The mixture is heated to 60-80°C to facilitate salt formation and then cooled to allow for crystallization. The resulting solid is filtered, washed, and dried to yield **Trelagliptin Succinate**. For high purity, recrystallization can be performed using a 9:1 combination of isopropyl alcohol and water.[1]

Characterization of Trelagliptin Succinate

The comprehensive characterization of **Trelagliptin Succinate** is crucial for confirming its identity, purity, and quality. The following section details the analytical methods and expected data.

Analytical Methods Workflow





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High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **Trelagliptin Succinate** and for quantifying any related substances.

Parameter	Condition 1	Condition 2
Column	Waters Xselect CSH™ C18 (250mm × 4.6mm, 5.0μm)[6]	Cosmosil 5µm (250mm x 4.6mm)
Mobile Phase A	0.05% Trifluoroacetic acid in water[6]	Buffer
Mobile Phase B	0.05% Trifluoroacetic acid in acetonitrile[6]	Buffer and Acetonitrile (20:80 v/v)
Elution	Gradient	Gradient
Flow Rate	1.0 mL/min	1.0 mL/min
Column Temperature	30°C	30°C
Detection Wavelength	224 nm and 275 nm[6]	225 nm

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **Trelagliptin Succinate**.



Nucleus	Chemical Shift (δ, ppm) and Multiplicity
¹ H NMR	Signals corresponding to the aromatic protons of the fluorobenzonitrile ring, the methylene protons of the benzyl group, the protons of the pyrimidinedione ring, the protons of the piperidine ring, and the methyl group protons.
¹³ C NMR	Signals corresponding to the carbons of the fluorobenzonitrile, pyrimidinedione, and piperidine rings, as well as the methyl and methylene carbons.

2D NMR techniques such as COSY, HSQC, and HMBC are employed for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Trelagliptin.

Technique	Expected m/z
	[M+H] ⁺ for Trelagliptin free base. The multiple
LC-MS/MS	reaction monitoring (MRM) transition of m/z
EC-IVIS/IVIS	358.2 to 133.9 is characteristic for Trelagliptin.
	[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the **Trelagliptin Succinate** molecule.

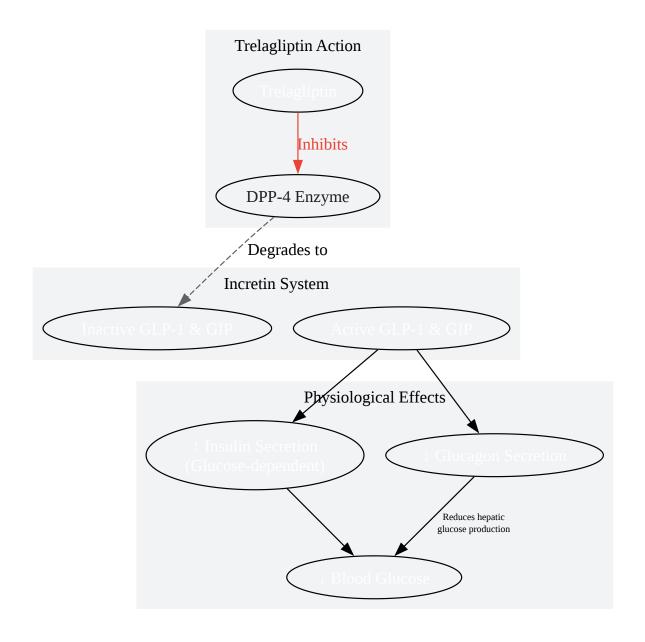


Functional Group	Characteristic Absorption (cm ⁻¹)
N-H (amine)	Stretching vibrations in the region of 3300-3500 $$ \mbox{cm}^{-1}
C≡N (nitrile)	Stretching vibration around 2230 cm ⁻¹
C=O (amide/imide)	Stretching vibrations in the region of 1650-1750 $$ cm^{-1}
C-F (aryl fluoride)	Stretching vibration in the region of 1100-1300 $\mathrm{cm^{-1}}$
O-H and C=O (carboxylic acid of succinate)	Broad O-H stretch and C=O stretch

Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Trelagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, GLP-1 and GIP, which play a crucial role in glucose homeostasis.





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Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **Trelagliptin Succinate**. The presented synthetic route is robust and scalable, and the analytical methods described are suitable for the comprehensive characterization of the final



active pharmaceutical ingredient. The information contained herein is intended to support further research and development efforts in the field of diabetes therapeutics.

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